molecular formula C15H16N4O2S B6577288 1-(pyridine-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide CAS No. 1226431-19-1

1-(pyridine-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

Cat. No. B6577288
CAS RN: 1226431-19-1
M. Wt: 316.4 g/mol
InChI Key: GGHXXBFTIQBLSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyridine-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide (PCPT) is an important synthetic molecule that has been studied extensively in the scientific community due to its unique structure and potential applications. PCPT is a heterocyclic compound, which is composed of a pyridine-3-carbonyl group, a 1,3-thiazol-2-yl group, and a piperidine-4-carboxamide group. The compound has a wide range of applications in the fields of chemistry, biology, and medicine, and has been studied extensively for its potential therapeutic and industrial uses.

Mechanism of Action

The exact mechanism of action of 1-(pyridine-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is still not fully understood. However, it is believed that the compound may interact with certain receptors in the body, leading to the activation of certain pathways and the production of specific molecules. Additionally, 1-(pyridine-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide may also interact with certain enzymes, leading to the inhibition of certain pathways and the production of other molecules.
Biochemical and Physiological Effects
1-(pyridine-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide has been studied extensively for its potential biochemical and physiological effects. The compound has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. Additionally, 1-(pyridine-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide has been shown to possess anti-microbial activity, with the potential to inhibit the growth of certain bacteria and fungi. It has also been shown to possess anti-viral activity, with the potential to inhibit the replication of certain viruses.

Advantages and Limitations for Lab Experiments

1-(pyridine-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide has a number of advantages and limitations when used for laboratory experiments. One of the main advantages of 1-(pyridine-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is its low toxicity, which makes it safe to use in experiments. Additionally, 1-(pyridine-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is relatively stable and can be stored for long periods of time without degrading. However, the compound is also relatively expensive, which can limit its use in large-scale experiments. Additionally, 1-(pyridine-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is not soluble in water, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for the study of 1-(pyridine-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide. One potential direction is to further investigate the compound’s potential therapeutic and industrial applications. Additionally, further research could be conducted to determine the exact mechanism of action of 1-(pyridine-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide and to identify new potential uses for the compound. Additionally, further research could be conducted to develop new synthesis methods for 1-(pyridine-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide and to improve the compound’s stability and solubility. Finally, further research could be conducted to identify new potential uses for 1-(pyridine-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide in the fields of materials science and drug delivery.

Synthesis Methods

1-(pyridine-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide can be synthesized in a variety of ways, depending on the desired end product. The most common method involves the condensation of 1-pyridine-3-carbonyl chloride and 1,3-thiazol-2-yl piperidine-4-carboxamide, followed by the addition of an aqueous solution of sodium hydroxide. The resulting product is then purified by recrystallization or column chromatography. Other methods of synthesis include the use of palladium-catalyzed cross-coupling reactions and the use of microwave-assisted synthesis.

Scientific Research Applications

1-(pyridine-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide has been studied extensively in the scientific community due to its unique structure and potential applications. The compound has been investigated for its potential therapeutic uses, such as for the treatment of cancer and Alzheimer’s disease. It has also been studied for its potential applications in the field of drug delivery, as well as for its potential role in the synthesis of other heterocyclic compounds. Additionally, 1-(pyridine-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide has been studied for its potential use as a catalyst in organic synthesis and for its potential applications in the field of materials science.

properties

IUPAC Name

1-(pyridine-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c20-13(18-15-17-6-9-22-15)11-3-7-19(8-4-11)14(21)12-2-1-5-16-10-12/h1-2,5-6,9-11H,3-4,7-8H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHXXBFTIQBLSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-nicotinoyl-N-(thiazol-2-yl)piperidine-4-carboxamide

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